molecular formula C16H11Cl4NO3 B11949900 2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid CAS No. 77106-05-9

2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B11949900
CAS No.: 77106-05-9
M. Wt: 407.1 g/mol
InChI Key: QRRQIEXXJCTWKE-UHFFFAOYSA-N
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Description

2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is a chlorinated benzoic acid derivative. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dimethylanilino group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the dimethylanilino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different chlorinated benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the dimethylanilino group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or interactions with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
  • 2,3,4,5-tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid

Uniqueness

Compared to similar compounds, 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is unique due to the presence of the dimethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

77106-05-9

Molecular Formula

C16H11Cl4NO3

Molecular Weight

407.1 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H11Cl4NO3/c1-6-4-3-5-7(2)14(6)21-15(22)8-9(16(23)24)11(18)13(20)12(19)10(8)17/h3-5H,1-2H3,(H,21,22)(H,23,24)

InChI Key

QRRQIEXXJCTWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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